molecular formula C19H14BrNO3S B340763 3-(benzenesulfonyl)-N-(4-bromophenyl)benzamide

3-(benzenesulfonyl)-N-(4-bromophenyl)benzamide

Cat. No.: B340763
M. Wt: 416.3 g/mol
InChI Key: JUICLWWZQSIXBK-UHFFFAOYSA-N
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Description

3-(benzenesulfonyl)-N-(4-bromophenyl)benzamide is an organic compound characterized by the presence of a bromophenyl group and a phenylsulfonyl group attached to a benzamide core

Properties

Molecular Formula

C19H14BrNO3S

Molecular Weight

416.3 g/mol

IUPAC Name

3-(benzenesulfonyl)-N-(4-bromophenyl)benzamide

InChI

InChI=1S/C19H14BrNO3S/c20-15-9-11-16(12-10-15)21-19(22)14-5-4-8-18(13-14)25(23,24)17-6-2-1-3-7-17/h1-13H,(H,21,22)

InChI Key

JUICLWWZQSIXBK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)Br

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-N-(4-bromophenyl)benzamide typically involves a multi-step process:

    Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core. This can be achieved by reacting benzoic acid with ammonia or an amine under dehydrating conditions to form benzamide.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a bromination reaction. This involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.

    Attachment of the Phenylsulfonyl Group: The phenylsulfonyl group is typically introduced through a sulfonylation reaction. This can be done by reacting the intermediate compound with a sulfonyl chloride, such as benzenesulfonyl chloride, in the presence of a base like pyridine or triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 3-(benzenesulfonyl)-N-(4-bromophenyl)benzamide can undergo oxidation reactions, particularly at the phenylsulfonyl group. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: The compound can be reduced using agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), which can target the carbonyl group in the benzamide moiety.

    Substitution: The bromine atom in the bromophenyl group can participate in nucleophilic substitution reactions. Reagents such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used to replace the bromine with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

Chemistry

In chemistry, 3-(benzenesulfonyl)-N-(4-bromophenyl)benzamide is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions, particularly those involving sulfonamide groups. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential pharmacological properties. These derivatives may exhibit anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and resins, due to its structural properties.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-N-(4-bromophenyl)benzamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting enzyme activity. The bromophenyl group may enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    N-(4-bromophenyl)benzamide: Lacks the phenylsulfonyl group, making it less versatile in chemical reactions.

    N-(4-fluorophenyl)-3-(phenylsulfonyl)benzamide: Similar structure but with a fluorine atom instead of bromine, which can affect its reactivity and biological activity.

    N-(4-bromophenyl)-3-(methylsulfonyl)benzamide: Contains a methylsulfonyl group instead of phenylsulfonyl, altering its chemical properties.

Uniqueness

3-(benzenesulfonyl)-N-(4-bromophenyl)benzamide is unique due to the presence of both bromophenyl and phenylsulfonyl groups

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